molecular formula C5H4BrClN2 B146417 6-Bromo-5-chloropyridin-3-amine CAS No. 130284-52-5

6-Bromo-5-chloropyridin-3-amine

Cat. No. B146417
M. Wt: 207.45 g/mol
InChI Key: KGBNUDFDLHULJP-UHFFFAOYSA-N
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Description

6-Bromo-5-chloropyridin-3-amine is a compound that is likely to be of interest due to its halogenated pyridine structure, which can serve as a versatile intermediate in organic synthesis. Although the provided papers do not directly discuss 6-Bromo-5-chloropyridin-3-amine, they do provide insights into the chemistry of related halogenated pyridines and pyrimidines, which can be used to infer potential reactivity and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves regioselective displacement reactions and condensation reactions. For instance, the regioselective displacement of ammonia with a halogenated pyrimidine resulted in the formation of a substituted aminopyrimidine . Similarly, the synthesis of an unsymmetrical tripod ligand involved classical condensation and protection/deprotection sequences . These methods could potentially be adapted for the synthesis of 6-Bromo-5-chloropyridin-3-amine.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using X-ray crystallography. For example, a Schiff base compound related to the target molecule was found to have a nearly coplanar arrangement of benzene and pyridine rings . This suggests that 6-Bromo-5-chloropyridin-3-amine could also exhibit interesting structural features that could be elucidated by similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of halogenated pyridines and pyrimidines is highlighted by their ability to undergo further chemical transformations. For instance, brominated compounds have been shown to participate in aziridination or displacement reactions with amines . Additionally, the reactivity of bromopyrimidines in aminolysis reactions has been reported, with bromopyrimidines being more reactive than their chloro counterparts . These findings suggest that 6-Bromo-5-chloropyridin-3-amine could be reactive in similar aminolysis reactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 6-Bromo-5-chloropyridin-3-amine are not discussed in the provided papers, the properties of structurally similar compounds can provide some insights. For example, the presence of halogen atoms is known to influence the density, melting point, and solubility of such compounds . Additionally, the presence of intramolecular hydrogen bonding, as observed in the crystal structure of a related compound, could affect the compound's stability and reactivity .

Scientific Research Applications

  • Medicinal Chemistry and Drug Development

    • Results : Researchers have successfully developed potential drug molecules by modifying this scaffold .
  • Agrochemicals and Pesticides

    • Results : Effective pest control and crop protection have been achieved using derivatives of this compound .
  • Materials Science and Organic Electronics

    • Results : Improved performance and stability of organic electronic components have been observed .
  • Catalysis and Cross-Coupling Reactions

    • Results : Efficient formation of carbon-carbon bonds has been achieved using this strategy .
  • Fluorescent Probes and Imaging Agents

    • Results : Enhanced visualization of cellular processes and structures has been achieved .
  • Analytical Chemistry and Chromatography

    • Results : Accurate quantification and identification of other compounds are facilitated by its use .

Safety And Hazards

6-Bromo-5-chloropyridin-3-amine is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements are P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes .

properties

IUPAC Name

6-bromo-5-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBNUDFDLHULJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562009
Record name 6-Bromo-5-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-chloropyridin-3-amine

CAS RN

130284-52-5
Record name 6-Bromo-5-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-bromo-3-chloropyridine
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